molecular formula C19H21NO5 B047358 N-trans-Feruloyl-3-methoxytyramine CAS No. 78510-19-7

N-trans-Feruloyl-3-methoxytyramine

Cat. No.: B047358
CAS No.: 78510-19-7
M. Wt: 343.4 g/mol
InChI Key: GRXBVKANHNUZNL-VMPITWQZSA-N
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Mechanism of Action

Target of Action

N-trans-Feruloyl-3-methoxytyramine, also known as NSC723670, primarily targets amyloid-β plaques , monoamine oxidase B (MAO-B) , and phosphorylated tau protein in the central nervous system . These targets are key factors in the pathogenesis of Alzheimer’s disease (AD), resulting in neuroinflammation and cognitive impairments .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It shows potent inhibitory activity against BACE1 , MAO-B , and phosphorylated tau protein , as well as anti-aggregation activity against Aβ-peptides . This multi-targeting strategy has emerged as a promising approach for the development of AD treatments .

Biochemical Pathways

The compound affects the biochemical pathways related to the pathogenesis of AD. By inhibiting the activity of BACE1, MAO-B, and phosphorylated tau protein, and preventing the aggregation of Aβ-peptides, it can potentially modulate the pathways leading to the accumulation of amyloid-β plaques, overactivity of MAO-B, and presence of phosphorylated tau protein in the central nervous system .

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as ethanol and dichloromethane, but is poorly soluble in water . This could potentially affect its bioavailability and distribution in the body.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of key enzymes and proteins involved in the pathogenesis of AD, and the prevention of Aβ-peptide aggregation . These effects could potentially lead to a reduction in neuroinflammation and cognitive impairments associated with AD .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-trans-feruloylmethoxytyramine can be synthesized through the reaction of ferulic acid with methoxytyramine under specific conditions. The reaction typically involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, or acetone . The reaction conditions, including temperature and pH, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

The compound can be isolated from natural sources such as the plant Alternanthera philoxeroides .

Chemical Reactions Analysis

Types of Reactions

N-trans-feruloylmethoxytyramine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of N-trans-feruloylmethoxytyramine include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of N-trans-feruloylmethoxytyramine include various quinones, reduced forms of the compound, and substituted derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-trans-feruloylmethoxytyramine is unique due to its specific methoxy group, which enhances its antioxidant properties compared to other similar compounds. Its ability to induce apoptosis in cancer cells also sets it apart from other phenolic compounds .

Properties

IUPAC Name

(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-24-17-11-13(3-6-15(17)21)5-8-19(23)20-10-9-14-4-7-16(22)18(12-14)25-2/h3-8,11-12,21-22H,9-10H2,1-2H3,(H,20,23)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXBVKANHNUZNL-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201304540
Record name N-trans-Feruloylmethoxytyramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78510-19-7, 83608-86-0
Record name N-trans-Feruloylmethoxytyramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78510-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Feruloyl-3-methoxytyramine, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078510197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Hydroxy-3-methoxyphenyl)-N-(2-(4-hydroxy-3-methoxyphenyl)ethyl)-2-propenamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083608860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-trans-Feruloylmethoxytyramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-FERULOYL-3-METHOXYTYRAMINE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/693Y4AOA91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of N-trans-Feruloyl-3-methoxytyramine?

A1: this compound is a phenylpropanoid amide. Its structure consists of a ferulic acid moiety linked to a methoxytyramine unit via an amide bond.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C19H21NO5. It has a molecular weight of 343.38 g/mol.

Q3: From what natural sources has this compound been isolated?

A3: this compound has been isolated from various plant sources, including:

  • Peperomia tetraphylla []
  • Neolitsea parvigemma and Neolitsea konishii []
  • Litsea cubeba []
  • Kochia scoparia []
  • Corydalis racemosa []
  • Cinnamomum reticulatum [, ]
  • Bassia indica []
  • Myricaria bracteata []
  • Corydalis impatiens []
  • Solanum melongena L. []
  • Litsea hypophaea []
  • Corydalis edulis []
  • Sinomenium acutum []
  • Achyranthes bidentata []
  • Portulaca oleracea []
  • Allium sativum []
  • Allium fistulosum []

Q4: What spectroscopic data is available for characterizing this compound?

A4: Researchers commonly use NMR (1D and 2D), HR-ESIMS, IR, and UV spectroscopy for structural elucidation of this compound [, , , , , , , ].

Q5: What is known about the potential biological activities of this compound?

A5: Studies have explored various potential biological activities of this compound, including:

  • Antitubercular activity: Demonstrated activity against Mycobacterium tuberculosis strain H(37)Rv [].
  • Antioxidant activity: Showed potential in DPPH and ATBS assays [].
  • Cytotoxic activity: Evaluated against several cancer cell lines including human colorectal (HT-29), human estrogen-receptor positive breast cancer (MCF-7), human estrogen-receptor negative breast cancer (MDA-MB-231), and human hepatocellular carcinoma (HepG2) [].
  • Cell-protective effects: Exhibited protective effects against hydrogen peroxide-induced cell injury in PC12 cells [].

Q6: Are there any studies investigating the structure-activity relationship (SAR) of this compound?

A6: While specific SAR studies focusing solely on this compound are limited, research on similar cinnamic acid amides suggests that modifications to the phenolic hydroxyl groups and the amine moiety can significantly influence biological activity [].

Q7: Has this compound been investigated for its potential to inhibit sodium-glucose co-transporter-2 (SGLT2)?

A7: In silico predictions using the SkelSpheres descriptor and a Support Vector Regression (SVR) model suggest that this compound and its isomer, N-cis-feruloyl-3'-methoxytyramine, exhibit excellent or potent SGLT2 inhibitory activity with IC50 values less than 1 µM [].

Q8: Are there any known analytical methods for the detection and quantification of this compound?

A8: Researchers often employ techniques like High-Performance Liquid Chromatography (HPLC) for the separation and identification of this compound. These methods can be coupled with detectors like mass spectrometry (MS) for accurate quantification [, ].

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